molecular formula C8H10N2 B8774530 3-(Azetidin-2-yl)pyridine CAS No. 62247-27-2

3-(Azetidin-2-yl)pyridine

Cat. No. B8774530
M. Wt: 134.18 g/mol
InChI Key: KUPJKPMGKUDEHS-UHFFFAOYSA-N
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Patent
US04163855

Procedure details

To a solution of 920 mg (6.88 mmoles) of the 2-(3-pyridyl)azetidine produced in Example 2 in 9 ml of water was added a solution of 660 mg (8.83 mmoles) of formaldehyde (40% w/w) in 9 ml of water and 755 mg (14.5 mmoles) of 88% formic acid in 9 ml of water. After heating on a steam bath for 2 hours, cooling to 0° C. and adding 1.21 g (14.4 mmoles) of sodium bicarbonate, the colored solution was concentrated under reduced pressure to 7 ml. It was then dried by azeotroping in benzene and ethyl alcohol to give a dry benzene solution containing insolubles. These insolubles were then filtered off to yield a solution of N-methyl-2-(3-pyridyl)azetidine.
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
755 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]2[CH2:10][CH2:9][NH:8]2)[CH:2]=1.C=O.[CH:13](O)=O.C(=O)(O)[O-].[Na+]>O>[CH3:13][N:8]1[CH2:9][CH2:10][CH:7]1[C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
920 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C1NCC1
Name
Quantity
660 mg
Type
reactant
Smiles
C=O
Name
Quantity
755 mg
Type
reactant
Smiles
C(=O)O
Name
Quantity
9 mL
Type
solvent
Smiles
O
Name
Quantity
9 mL
Type
solvent
Smiles
O
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating on a steam bath for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the colored solution was concentrated under reduced pressure to 7 ml
CUSTOM
Type
CUSTOM
Details
It was then dried
CUSTOM
Type
CUSTOM
Details
by azeotroping in benzene
CUSTOM
Type
CUSTOM
Details
ethyl alcohol to give a dry benzene solution
ADDITION
Type
ADDITION
Details
containing insolubles
FILTRATION
Type
FILTRATION
Details
These insolubles were then filtered off

Outcomes

Product
Name
Type
product
Smiles
CN1C(CC1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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